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molecular formula C15H28O3 B8797406 13-Hydroxy-oxacyclohexadecan-2-one CAS No. 32539-79-0

13-Hydroxy-oxacyclohexadecan-2-one

Cat. No. B8797406
M. Wt: 256.38 g/mol
InChI Key: FDGKLOJAQCXSKC-UHFFFAOYSA-N
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Patent
US05319104

Procedure details

A solution of 480 g (1.89 mol) of 12-oxo-15-pentadecanolide (VI) in 735 ml of methanol is cooled to 10°-15° C. 26.2 g of sodium borohydride are added in portions at this temperature. The mixture is allowed to after-react at 15° C. for a further 2 hours. After addition of water, excess methanol is distilled off. The organic content of the reaction mixture is extracted with toluene, the toluene phase is washed neutral and dried, the toluene is stripped off and the residue is subjected to fractional distillation. 470 g (1.85 mol) of 12-hydroxy-15-pentadecanolide are obtained;
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
735 mL
Type
solvent
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:18][CH2:17][CH2:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[BH4-].[Na+].O>CO>[OH:1][CH:2]1[CH2:18][CH2:17][CH2:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
480 g
Type
reactant
Smiles
O=C1CCCCCCCCCCC(=O)OCCC1
Name
Quantity
735 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to after-react at 15° C. for a further 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
is distilled off
EXTRACTION
Type
EXTRACTION
Details
The organic content of the reaction mixture is extracted with toluene
WASH
Type
WASH
Details
the toluene phase is washed neutral
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
OC1CCCCCCCCCCC(=O)OCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.85 mol
AMOUNT: MASS 470 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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